BMS-986115 -

BMS-986115

Catalog Number: EVT-1492012
CAS Number:
Molecular Formula: C26H23F3N4O5
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BMS-986115 is an orally bioavailable, gamma secretase (GS) and pan-Notch inhibitor, with potential antineoplastic activity. Upon administration, GS/pan-Notch inhibitor BMS 986115 binds to GS and blocks the proteolytic cleavage and release of the Notch int
Overview

BMS-986115 is a novel compound developed as an orally bioavailable inhibitor targeting the gamma-secretase complex and the Notch signaling pathway. This compound has garnered attention due to its potential therapeutic applications in oncology, particularly in treating advanced solid tumors. The Notch signaling pathway plays a critical role in various cellular processes, including cell differentiation, proliferation, and survival, making it a significant target for cancer therapies.

Source and Classification

BMS-986115 is classified as a selective inhibitor of gamma-secretase-mediated Notch signaling. It was developed by Bristol-Myers Squibb and has been evaluated in clinical trials for its safety and efficacy in patients with advanced solid tumors. The compound's action on the Notch pathway is particularly relevant in the context of cancer stem cell maintenance and tumor angiogenesis, which are critical factors in tumor progression and metastasis .

Synthesis Analysis

Methods and Technical Details

The synthesis of BMS-986115 involves several chemical reactions that utilize various reagents and solvents. The synthesis process typically begins with the preparation of intermediates through standard organic synthesis techniques such as coupling reactions, purification via chromatography, and crystallization. Specific details about the synthesis pathways include:

  1. Reagents: Common reagents include o-benzotriazol-1-yl-N,N,N′,N′-tetramethyluronium tetrafluoroborate for coupling reactions.
  2. Solvents: Dimethylformamide (DMF) and methanol are frequently employed as solvents.
  3. Purification: Techniques such as silica gel chromatography are used to isolate the desired products from reaction mixtures.

The detailed synthetic route includes multiple steps where intermediates are formed, purified, and characterized using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm their structures .

Molecular Structure Analysis

Structure and Data

BMS-986115 has a complex molecular structure that is crucial for its biological activity. The compound's design incorporates specific functional groups that enable it to interact effectively with the gamma-secretase complex.

  • Molecular Formula: The exact molecular formula is not specified in the available literature but can be deduced from its structural components.
  • Molecular Weight: The molecular weight is typically around 576.3 g/mol based on its mass spectrometric data.
  • Structural Features: The structure includes multiple rings and functional groups that contribute to its ability to inhibit Notch signaling effectively.
Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing BMS-986115 include several key steps:

  1. Coupling Reactions: These are used to form larger molecular frameworks from smaller precursors. For example, coupling reactions involving activated esters lead to the formation of peptide bonds.
  2. Cleavage Reactions: Gamma-secretase activity involves cleavage at specific sites on the Notch receptor, which BMS-986115 inhibits.
  3. Purification Processes: After synthesis, the compound undergoes purification steps to isolate it from by-products.

Each step requires careful monitoring of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity .

Mechanism of Action

Process and Data

BMS-986115 exerts its therapeutic effects primarily through the inhibition of gamma-secretase activity, which is crucial for the proteolytic processing of Notch receptors:

  1. Inhibition of Cleavage: By inhibiting gamma-secretase, BMS-986115 prevents the cleavage of Notch receptors at the S3 site, thereby blocking the release of the Notch intracellular domain (NICD).
  2. Impact on Signaling Pathway: This inhibition leads to decreased transcriptional activation of target genes regulated by Notch signaling, which is essential for maintaining cancer stem cells and promoting tumor growth.
  3. Biological Activity: Clinical studies have shown that BMS-986115 achieves target engagement with significant biological activity demonstrated through stable disease in some patients treated with this compound .
Physical and Chemical Properties Analysis

Physical Properties

BMS-986115 exhibits several notable physical properties:

  • Solubility: It is designed to be orally bioavailable, indicating good solubility in biological fluids.
  • Stability: The compound’s stability under physiological conditions is critical for its effectiveness as a therapeutic agent.

Chemical Properties

The chemical properties include:

  • Reactivity: BMS-986115 interacts specifically with gamma-secretase complexes without significant off-target effects.
  • Bioavailability: Its formulation allows for effective absorption when administered orally.

These properties are essential for ensuring that BMS-986115 can be effectively used in clinical settings .

Applications

Scientific Uses

BMS-986115 has significant potential applications in cancer therapy due to its ability to inhibit Notch signaling:

  1. Cancer Treatment: It is primarily investigated for treating various types of advanced solid tumors where aberrant Notch signaling contributes to tumorigenesis.
  2. Research Tool: Beyond therapeutic uses, BMS-986115 serves as a valuable research tool for studying Notch signaling pathways in different biological contexts.

Clinical trials have demonstrated its safety profile and preliminary efficacy, paving the way for further investigations into its potential as a standard treatment option for cancers associated with dysregulated Notch signaling .

Introduction to NOTCH Signaling Pathway & Oncogenic Dysregulation

The NOTCH signaling pathway is an evolutionarily conserved system crucial for regulating cell fate decisions, organ development, and tissue homeostasis across metazoans. It operates via transmembrane receptors (NOTCH1-4) and ligands (JAG1/2, DLL1/3/4) on adjacent cells. Ligand binding triggers proteolytic cleavages of the NOTCH receptor by ADAM metalloproteases and γ-secretase, releasing the Notch Intracellular Domain (NICD). NICD translocates to the nucleus, forms a complex with transcription factor CSL (CBF1/Suppressor of Hairless/Lag-1) and co-activators like MAML, driving expression of target genes (e.g., HES1, HEY1, MYC, CCND1) [1] [7] [9]. Dysregulation of this pathway—through mutations, amplifications, or aberrant ligand expression—is implicated in diverse cancers.

Molecular Mechanisms of NOTCH Receptors in Cellular Homeostasis

NOTCH receptors are synthesized as single-chain precursors in the endoplasmic reticulum. Key post-translational modifications occur here:

  • Glycosylation: O-fucosylation (by POFUT1), O-glucosylation (by POGLUT1), and O-GlcNAcylation (by EOGT) on epidermal growth factor-like (EGF-like) repeats fine-tune ligand-receptor affinity and signal strength [1] [9].
  • S1 Cleavage: In the Golgi apparatus, furin-like convertases cleave NOTCH at Site 1 (S1), generating a heterodimeric mature receptor. This step exposes the negative regulatory region (NRR), which maintains receptor autoinhibition until ligand binding [1] [7].

Upon ligand engagement (e.g., DLL4 on a neighboring cell binding to NOTCH1):

  • S2 Cleavage: ADAM10/17 cleaves the extracellular domain at Site 2 (S2), generating a membrane-tethered intermediate (NEXT).
  • S3 Cleavage: γ-Secretase cleaves NEXT at Site 3 (S3), releasing NICD.
  • Transcriptional Activation: NICD translocates to the nucleus, displaces co-repressors from CSL, recruits MAML/other co-activators, and initiates target gene transcription [1] [7] [9].

This pathway maintains tissue homeostasis by regulating stem cell renewal, differentiation, and apoptosis. For example, NOTCH1 ensures intestinal crypt stem cell differentiation into absorptive enterocytes, while NOTCH2 promotes secretory lineages [1] [6].

Pathological Roles of Aberrant NOTCH Signaling in Solid Tumors and Hematologic Malignancies

NOTCH signaling exhibits context-dependent oncogenicity:

  • Hematologic Malignancies: Gain-of-function NOTCH1 mutations (e.g., chromosomal translocation t(7;9) in T-cell acute lymphoblastic leukemia (T-ALL)) drive uncontrolled proliferation by activating MYC and NF-κB pathways [1] [7].
  • Solid Tumors:
  • Oncogenic Role: NOTCH1/3 amplifications in breast cancer promote epithelial-mesenchymal transition (EMT), invasion, and cancer stem cell (CSC) maintenance [1] [9]. NOTCH4 activation in triple-negative breast cancer (TNBC) drives chemoresistance via ALDH1A1 induction [1].
  • Tumor-Suppressive Role: NOTCH signaling inhibits skin squamous cell carcinoma (SCC) by promoting differentiation; loss-of-function mutations here drive tumorigenesis [1] [9].

Mechanistically, oncogenic NOTCH:

  • Sustains Proliferation: NICD-CSL complexes upregulate CCND1 (cyclin D1) and MYC [1] [5].
  • Promotes Angiogenesis: DLL4-NOTCH1 signaling in endothelial cells tip/stalk cell segregation, enabling VEGF-driven vessel sprouting [1] [9].
  • Facilitates Immune Evasion: Tumor-associated NOTCH1 upregulates PD-L1 in breast cancer and induces immunosuppressive cytokines [7] [9].

Table 1: NOTCH Dysregulation in Human Cancers

Cancer TypeNOTCH AlterationFunctional Consequence
T-ALLNOTCH1 activating mutationsConstitutive NICD release; NF-κB/MYC activation
Breast Cancer (TNBC)NOTCH3/4 amplificationCSC maintenance, EMT, chemoresistance
Squamous Cell CarcinomaNOTCH1 loss-of-functionImpaired differentiation, hyperproliferation
Desmoid TumorWnt/β-catenin-driven JAG1 upregulationNOTCH pathway activation; HES1 overexpression

NOTCH Pathway as a Therapeutic Target: Rationale for Gamma-Secretase Inhibition

γ-Secretase, an aspartyl protease complex, is essential for S3 cleavage and NICD release. Its inhibition offers a rational strategy to block oncogenic NOTCH signaling [1] [6] [8]:

  • Mechanism: GSIs bind γ-secretase’s catalytic subunit (presenilin), preventing cleavage of NOTCH receptors and >90 other substrates (e.g., APP, ErbB4). Selective NOTCH inhibition requires careful dosing to minimize off-target effects [1] [6].
  • Therapeutic Rationale:
  • Desmoid Tumors (DT): Constitutive Wnt/β-catenin activation (via CTNNB1 or APC mutations) upregulates JAG1, activating NOTCH signaling and HES1. GSIs disrupt this crosstalk [6] [8] [10].
  • T-ALL & Breast Cancer: Directly targets NOTCH-driven transcription of oncogenes (e.g., MYC) [1] [5].

BMS-986115 (also known as AL102) is an orally bioavailable, small-molecule GSI. It potently inhibits γ-secretase-mediated NOTCH cleavage (IC₅₀ in low nanomolar range), reducing NICD levels and downstream targets (e.g., HES1, HEY1) [2] [3] [4]. Preclinical data show:

  • Tumor growth inhibition in NOTCH-dependent xenograft models.
  • Synergy with anthracyclines in breast cancer by suppressing CSC populations [1] [4].

Table 2: Gamma-Secretase Inhibitors in Clinical Development for NOTCH-Driven Cancers

CompoundClinical StageKey Cancer TargetsNOTCH Receptor Selectivity
BMS-986115 (AL102)Phase 2/3 (RINGSIDE trial, NCT04871282)Desmoid tumors, advanced solid tumorsPan-NOTCH (NOTCH1-4)
Nirogacestat (PF-03084014)Phase 3 (DeFi trial, NCT03785964)Desmoid tumorsPreferential NOTCH1/NOTCH2 inhibition
Crenigacestat (LY3039478)Phase 1Advanced solid tumorsPan-NOTCH
AL101 (BMS-906024)Phase 2Adenoid cystic carcinomaPan-NOTCH (highest potency)

Clinical evidence for BMS-986115:

  • A phase I trial (NCT01986218) in advanced solid tumors demonstrated target engagement: >50% suppression of HES1 and CCND1 mRNA in patient-derived peripheral blood mononuclear cells (PBMCs) at doses ≥1.5 mg daily. Two patients achieved stable disease >6 months [2] [4].
  • The ongoing RINGSIDE trial (NCT04871282) is evaluating BMS-986115 in progressive desmoid tumors. Preliminary Part A data identified 1.2 mg daily as the recommended dose for Phase 3, with tumor shrinkage observed in 16.5% of patients after 9 months [4] [8].

Table 3: Clinical Activity of BMS-986115 in Phase I Trials

Trial ArmDose ScheduleBiomarker SuppressionClinical Response
Arm A (Continuous)0.3–2 mg daily>50% HES1 inhibition at ≥1.5 mg3/24 patients: stable disease >6 months
Arm B (Intermittent)2–8 mg twice weeklyTarget engagement confirmed2/12 patients: stable disease >6 months

BMS-986115 exemplifies the therapeutic potential of selective NOTCH pathway inhibition. Its development underscores the importance of biomarker-driven dosing (e.g., HES1 suppression in PBMCs) to balance efficacy and on-target toxicities like gastrointestinal effects [2] [4] [8].

Properties

Product Name

BMS-986115

Molecular Formula

C26H23F3N4O5

SMILES

Unknown

Synonyms

BMS-986115; BMS 986115; BMS986115.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.